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molecular formula C11H15ClN2O4 B1357159 Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride CAS No. 283613-07-0

Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride

Cat. No. B1357159
M. Wt: 274.7 g/mol
InChI Key: HPVKNRFSSQCXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07220824B1

Procedure details

Diisopropylethylamine (66 ml) and allyl chloroformate (22 ml) in 150 ml of methylene chloride were added at 0° C. to a solution of ethyl 3-amino-3-(3-nitrophenyl)-propionate hydrochloride from II.1b (47 g) in 350 ml of methylene chloride. After a reaction time of 30 min, HCl (1N, 100 ml) was added. The organic phase was separated off, washed with water, dried over MgSO4 and concentrated. A white solid was obtained (yield: 56.4 g).
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.Cl[C:11]([O:13][CH2:14][CH:15]=[CH2:16])=[O:12].Cl.[NH2:18][CH:19]([C:26]1[CH:31]=[CH:30][CH:29]=[C:28]([N+:32]([O-:34])=[O:33])[CH:27]=1)[CH2:20][C:21]([O:23][CH2:24][CH3:25])=[O:22].Cl>C(Cl)Cl>[CH2:14]([O:13][C:11]([NH:18][CH:19]([C:26]1[CH:31]=[CH:30][CH:29]=[C:28]([N+:32]([O-:34])=[O:33])[CH:27]=1)[CH2:20][C:21]([O:23][CH2:24][CH3:25])=[O:22])=[O:12])[CH:15]=[CH2:16] |f:2.3|

Inputs

Step One
Name
Quantity
66 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
22 mL
Type
reactant
Smiles
ClC(=O)OCC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC(CC(=O)OCC)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
A white solid was obtained (yield: 56.4 g)

Outcomes

Product
Name
Type
Smiles
C(C=C)OC(=O)NC(CC(=O)OCC)C1=CC(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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